Guazatine
Overview
Description
Synthesis Analysis
Guazatine synthesis involves multiple steps and components. The synthesis of macrocyclic amidinoureas related to guazatine components has been reported, involving the formation of 11- to 16-membered rings under mild conditions (Castagnolo et al., 2009). Additionally, the preparation of carbon-14 labelled guazatine, which aids in tracing and studying the compound, has been developed by reacting diamino-azaheptadecane with isothiouronium sulphate (Hudson et al., 1980).
Molecular Structure Analysis
The molecular structure of guazatine is complex, constituted by a mixture of guanidated polyamines. Key components identified include fully guanidated triamine (GGG) and diamine (GG), among others. The exact structure and proportion of these components vary (Dreassi et al., 2007).
Chemical Reactions and Properties
Guazatine's chemical properties are primarily characterized by its fungicidal activity. It acts as a potent inhibitor of polyamine oxidase (PAO) activity, effective in protecting cereals and citrus fruits against disease. The fungicidal efficacy is typically assessed through bioassays, focusing on its ability to inhibit fungal growth (Wild, 1987).
Scientific Research Applications
Fungicide in Agriculture : Guazatine is primarily known for its role as a non-systemic contact fungicide, effective in protecting cereals and citrus fruits against disease. It works as a potent inhibitor of polyamine oxidase (PAO) activity and is mainly constituted by synthetic guanidated polyamines. Its efficacy and mechanism of action have been studied in various plants, including Arabidopsis thaliana (Atanasov et al., 2016).
Detection in Food Products : Research has been conducted on developing methods for the quantitative detection of guazatine residues in cereals like maize and hard wheat, highlighting its significance in food safety and agricultural practices (Dreassi et al., 2007).
Antimycotic Activity : Studies indicate that guazatine and its derivatives exhibit antimycotic activity, potentially useful in developing new antifungal compounds. This research explores its application beyond agriculture, particularly in treating Candida infections (Dreassi et al., 2007).
Synthesis and Isolation : Research has been done on the efficient synthesis of iminoctadine, a compound isolated from guazatine, which shows promise as an antifungal agent and PAO inhibitor. This kind of work underpins the development of more refined agricultural chemicals (Raffi et al., 2007).
Antifeedant Properties : Guazatine has been evaluated as an antifeedant for insects like the green cloverworm on soybeans. Its potential use as a pest deterrent in agriculture is another important application (Higgins & Pedigo, 1979).
Food Quality Control : A method has been developed to detect guazatine in citrus fruits, which is crucial for quality control and compliance with regulations in countries where its use is restricted (Scordino et al., 2008).
Labeling and Analysis : Research has been conducted on the preparation of carbon-14 labeled guazatine, which is significant for studies involving tracking and analysis of this fungicide in various applications (Hudson et al., 2001; Hudson et al., 1980).
Disease Control in Citrus Fruits : Studies on the control of sour rot in citrus fruits under various storage conditions show guazatine's effectiveness in prolonging the shelf life and maintaining the quality of these fruits (Rippon & Morris, 1981).
Potential Antibacterial Activity : Research into guazatine derivatives has shown potential antibacterial activity, suggesting its utility in developing new classes of antibacterial agents, especially against drug-resistant pathogens (Maccari et al., 2014).
Role in Plant Senescence and Stress Responses : Guazatine has been used to study the role of polyamines in plant senescence, particularly under osmotic stress conditions. This research helps in understanding the broader biological functions and impacts of guazatine in plant biology (Tiburcio et al., 1994).
Safety And Hazards
properties
IUPAC Name |
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41N7/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONFGUROBZGJKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042015 | |
Record name | Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Guazatine | |
CAS RN |
13516-27-3, 115044-19-4 | |
Record name | Iminoctadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13516-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iminoctadine [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013516273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guazatine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Guazatine, acetate (1:?) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMINOCTADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C376JTX506 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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